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Compound of Interest

Compound Name: N1-Methoxymethyl picrinine

Cat. No.: B12864158

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for N1-
Methoxymethyl picrinine, an indole alkaloid isolated from the leaves of Alstonia scholaris.
Due to the limited availability of specific experimental data in the public domain, this document
presents a combination of known factual information and generalized data templates. These
templates are representative of the expected spectroscopic characteristics for a compound of
this nature and serve as a reference for researchers.

Compound Information

e Compound Name: N1-Methoxymethyl picrinine
e Molecular Formula: C22H26N204[1]
e Molecular Weight: 382.5 g/mol [1]

e Class: Indole Alkaloid

Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for N1-
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Methoxymethyl picrinine.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: The following are predicted or typical chemical shifts for the class of picrinine alkaloids.

Actual experimental values may vary.

'H NMR (Proton NMR) Data (Predicted)

Chemical Shift ()

Coupling Constant

Multiplicity Proton Assignment

ppm (J) Hz
70-75 m Aromatic Protons
5.0-5.5 q ~7.0 Olefinic Proton
45-5.0 S N-CH2-O Protons
3.5-4.0 s OCHs (ester & ether)
15-3.0 m Aliphatic Protons
1.0-15 d ~7.0 CHs Protons

13C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (8) ppm Carbon Type Assighment
170 - 175 C C=0 (Ester)
130 - 150 C Aromatic/Olefinic C
110-130 CH Aromatic/Olefinic CH
70-80 CH2 N-CH2-O
50 - 60 CHs OCHs
20-50 CH, CH:z Aliphatic
10 - 20 CHs CHs
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Table 2: Mass Spectrometry (MS) Data

m/z (Mass-to-Charge

lon Ratio) Description
atio
+ : rotonated Molecular lon
M+H]*+ 383.1914 P d Molecular |
+Na . odium uct
[M+Na]* 405.1733 Sodium Add
[M]* 382.1836 Molecular lon

Table 3: Infrared (IR) Spectroscopy Data

Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~2950 - 2850 Medium C-H (aliphatic) stretching
~1730 Strong C=0 (ester) stretching
~1600, ~1470 Medium C=C (aromatic) stretching
C-O (ester and ether)
~1250 Strong )
stretching
~1100 Strong C-N stretching

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of purified N1-Methoxymethyl picrinine is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, MeOD, or DMSO-ds).
Tetramethylsilane (TMS) is typically added as an internal standard (0O ppm).

 Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

o Data Acquisition:
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o H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range, and a relaxation delay of 1-5
seconds.

o 13C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum,
providing single lines for each unique carbon atom. A larger number of scans is required
due to the lower natural abundance of 13C.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.qg.,
methanol or acetonitrile) with the possible addition of a small amount of formic acid to
promote ionization.

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with
an electrospray ionization (ESI) source is commonly used for the analysis of indole alkaloids.

o Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or
through a liquid chromatography (LC) system. The instrument is operated in positive ion
mode to detect protonated molecules ([M+H]*) and other adducts. The mass range is set to
cover the expected molecular weight of the compound.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is mixed with potassium bromide
(KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an
Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on
the ATR crystal.

 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the
spectrum.

o Data Acquisition: A background spectrum of the empty sample compartment (or the clean
ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000 to
400 cm~1. The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.
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Visualizations
Workflow for Spectroscopic Analysis of a Natural
Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic
characterization of a natural product like N1-Methoxymethyl picrinine.
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Caption: Workflow from isolation to structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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